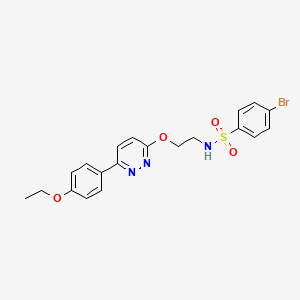![molecular formula C20H17N5O3 B2382810 1-(2,3-二甲基苯基)-5-[(3-硝基苯基)甲基]吡唑并[3,4-d]嘧啶-4-酮 CAS No. 894995-04-1](/img/structure/B2382810.png)
1-(2,3-二甲基苯基)-5-[(3-硝基苯基)甲基]吡唑并[3,4-d]嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known for their biological and pharmacological activities . They have been reported to have anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile, and caspase-3-mediated apoptosis .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . The synthesized compounds were evaluated for their anticancer activity against various human tumor cell lines . The synthesis process involves the use of various chemical reagents and the yield was reported to be 83% .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines are complex and involve multiple steps . The final product is formed by filtering, washing with aqueous ethanol, and recrystallizing from ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a melting point of over 300°C . The IR (KBr) cm −1 values are 3392–3215 (2 NH 2 str), 3001 (CH aromatic str), 2962, 2927, 2854 (CH aliphatic str), 1593, 1560, 1508 (C=N, C=C aromatic str) .作用机制
The mechanism of action of 1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one has a range of biochemical and physiological effects. The compound has been shown to possess anti-inflammatory and analgesic properties, which may make it useful for the treatment of pain and inflammation. Additionally, the compound has been shown to have anti-tumor effects, which may make it useful for the treatment of cancer.
实验室实验的优点和局限性
One of the advantages of using 1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potential for use in the development of new drugs. The compound has been shown to possess a range of biological activities, which may make it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound may be toxic at high doses, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one. One potential direction is the development of new drugs based on the compound. The compound has been shown to possess a range of biological activities, which may make it a promising candidate for drug development. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one involves a multistep process that begins with the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazolone intermediate. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a catalyst to yield the final product.
科学研究应用
抗真菌剂
在寻找新型抗真菌药物的过程中,已合成并评估了1-(2,3-二甲基苯基)-5-[(3-硝基苯基)甲基]吡唑并[3,4-d]嘧啶-4-酮衍生物。 这些衍生物对植物病原真菌表现出活性,这可能对农业和作物保护产生影响 .
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-5-3-8-18(14(13)2)24-19-17(10-22-24)20(26)23(12-21-19)11-15-6-4-7-16(9-15)25(27)28/h3-10,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYWAINNTCDHQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2382727.png)
![(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride](/img/structure/B2382728.png)
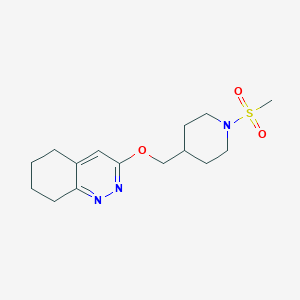
![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate](/img/structure/B2382732.png)
![1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2382733.png)
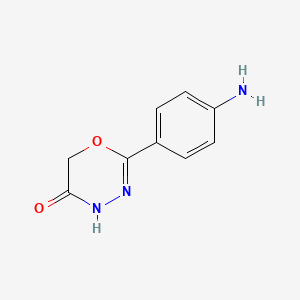
![2,6,9-Trioxaspiro[4.5]decan-10-one](/img/structure/B2382739.png)
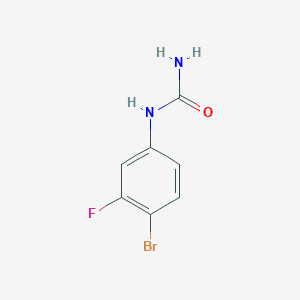
![{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}(phenyl)methanone](/img/structure/B2382742.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2382743.png)
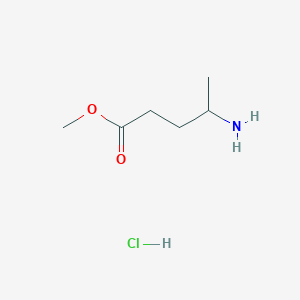

![N,4-diisobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2382747.png)
